Fluazaindolizine

Vue d'ensemble

Description

Fluazaindolizine is a fluorinated nematicide known for its novel mode of action and low mammalian toxicity . It is primarily used to control plant-parasitic nematodes, which are a significant threat to agricultural productivity . This compound has gained attention due to its effectiveness and unique properties compared to traditional nematicides .

Mécanisme D'action

Target of Action

Fluazaindolizine is a novel, non-fumigant, chemical nematicide . Its primary targets are plant-parasitic nematodes . These nematodes feed upon and destroy plant roots, affecting plant metabolism and lowering plant defenses . In their weakened condition, plants become susceptible to diseases and other stresses, leading to reduced yield quality and quantity .

Mode of Action

This compound has a unique mode of action . It destroys the calcium stability in nematode cytoplasm by binding to the special points of the Lyanodine receptor (RyR), a class of intracellular calcium channel . As a result, it affects the movement of muscle and heart in nematodes, leading to paralysis and death .

Biochemical Pathways

Potential targets for this compound have been identified in the β-fatty acid oxidation pathway and 2-oxoglutarate dehydrogenase of the citric acid cycle . These pathways are crucial for energy production in cells, and their disruption can lead to the death of the nematodes.

Pharmacokinetics

It is known that this compound is a fluorinated nematicide with very low mammalian toxicity . More research is needed to fully understand the pharmacokinetic properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action result in the paralysis and death of plant-parasitic nematodes . This leads to the preservation of healthy soils by controlling damaging nematode species while being highly compatible with beneficial organisms . As a result, this compound provides targeted protection against plant-parasitic nematodes, enabling root establishment and contributing to healthy crops and high-quality harvests .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the U.S. Environmental Protection Agency (EPA) identified risks of concern for mammals and honeybees near use sites . These risks will be mitigated with measures such as soil incorporation (mixing the pesticide into the soil) and restrictions that limit pesticide spray drift . Furthermore, the EPA found that this compound is likely to adversely affect some listed species and critical habitats under the jurisdiction of the Fish and Wildlife Service (FWS), initiating formal consultation and shared its findings with FWS .

Analyse Biochimique

Biochemical Properties

Fluazaindolizine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to affect the activity of nematode enzymes, leading to the inhibition of their metabolic processes. The compound interacts with enzymes such as acetylcholinesterase, disrupting the normal functioning of the nematodes and ultimately leading to their death . Additionally, this compound has been shown to bind to specific proteins in nematodes, further inhibiting their ability to infect host plants .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In nematodes, it disrupts cell signaling pathways, leading to impaired movement and feeding behavior . The compound also affects gene expression, resulting in the downregulation of genes essential for nematode survival and reproduction . Furthermore, this compound influences cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and eventual nematode death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules in nematodes. The compound inhibits acetylcholinesterase, an enzyme critical for neurotransmission, leading to the accumulation of acetylcholine and subsequent paralysis of the nematodes . Additionally, this compound interferes with other enzymes involved in nematode metabolism, further disrupting their physiological processes . These interactions result in the inhibition of nematode growth and reproduction, ultimately reducing their population .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its nematicidal activity for extended periods . Degradation of this compound can occur under certain environmental conditions, leading to reduced efficacy . Long-term studies have shown that this compound can have lasting effects on nematode populations, with significant reductions observed even after prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low dosages, the compound effectively reduces nematode activity without causing significant toxicity to the host plants . At higher dosages, this compound can exhibit toxic effects, leading to adverse outcomes such as reduced plant growth and yield . Threshold effects have been observed, where a certain dosage is required to achieve optimal nematode control without causing harm to the plants .

Metabolic Pathways

This compound is involved in various metabolic pathways within nematodes. The compound interacts with enzymes such as acetylcholinesterase, inhibiting their activity and disrupting neurotransmission . Additionally, this compound affects other metabolic enzymes, leading to reduced energy production and impaired nematode metabolism . These interactions result in the inhibition of nematode growth and reproduction, ultimately reducing their population .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound can accumulate in nematode tissues, leading to localized effects on their physiological processes . Additionally, this compound can be transported to different parts of the plant, providing systemic protection against nematode infestations .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within nematode cells through targeting signals and post-translational modifications . This localization allows this compound to interact with key biomolecules and exert its nematicidal effects more effectively .

Méthodes De Préparation

The industrial production methods are designed to ensure high purity and yield, often involving advanced techniques such as fluorination reactions under controlled conditions . Specific details on the synthetic routes and reaction conditions are proprietary and typically not disclosed in public literature .

Analyse Des Réactions Chimiques

Fluazaindolizine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation may lead to the formation of fluorinated by-products, while reduction can result in the removal of fluorine atoms .

Applications De Recherche Scientifique

Scientific Research Applications

-

Nematicidal Efficacy

- Field Trials : Fluazaindolizine has demonstrated significant reductions in nematode populations in various field trials. For instance, studies conducted at the Auburn University Gulf Coast Research and Extension Center reported effective reductions in B. longicaudatus and M. incognita populations when applied at varying rates (1.1 to 4.5 kg ai/ha) over multiple applications .

- Greenhouse Evaluations : In controlled environments, this compound was effective in reducing root gall indices and nematode population densities across different crops such as tomatoes and cucumbers .

- Impact on Non-target Nematodes

- Mode of Action

Efficacy on Root-Knot Nematodes

A series of trials were conducted to assess this compound's impact on Meloidogyne incognita. The results showed that a single application at rates between 1000 and 2000 g/ha significantly reduced nematode densities while minimally affecting the overall nematode community structure in the soil .

Long-term Field Studies

Long-term evaluations have indicated that this compound can be integrated into crop rotation systems without detrimental effects on subsequent crops or soil health. Data from these studies suggest consistent yield improvements in treated plots compared to untreated controls .

Data Tables

| Study | Crop | Application Rate (kg ai/ha) | Nematode Target | Reduction (%) | Notes |

|---|---|---|---|---|---|

| Wram & Zasada (2019) | Tomato | 1.1 - 4.5 | Meloidogyne incognita | Significant reduction observed | Greenhouse trials |

| Hajihassani et al. (2019) | Cucumber | 2.25 | Meloidogyne incognita | Yield increase compared to control | Field trials |

| Talavera et al. (2021) | Zucchini | 1 - 2 | Meloidogyne incognita | Reduced root gall index | Multi-site trials |

Regulatory Considerations

This compound has undergone rigorous evaluation for safety and efficacy by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). Toxicological assessments indicate no significant human health risks associated with its use at recommended application rates . Additionally, studies have confirmed low residue levels in food products, enhancing its appeal as a sustainable pest management solution.

Comparaison Avec Des Composés Similaires

Fluazaindolizine is unique compared to other nematicides such as fluensulfone and fluopyram . While all three compounds are effective against nematodes, this compound stands out due to its novel mode of action and low mammalian toxicity . Similar compounds include fluensulfone and fluopyram, which also target nematodes but through different mechanisms .

Activité Biologique

Fluazaindolizine is a novel sulfonamide nematicide that has garnered attention for its efficacy against plant-parasitic nematodes, particularly Meloidogyne incognita and Belonolaimus longicaudatus. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on nematode populations, and impacts on non-target organisms.

This compound operates through several biochemical pathways that affect nematode physiology. Research has demonstrated that it influences the expression of genes involved in critical metabolic pathways:

- TCA Cycle : this compound significantly alters the transcriptional activity of enzymes in the tricarboxylic acid (TCA) cycle in M. incognita. For instance, it downregulates the expression of 7 out of 12 enzymes involved in this cycle, impacting energy production and overall nematode viability .

- Fatty Acid Oxidation : The compound also affects the β-fatty acid oxidation pathway, with notable downregulation of enzymes responsible for this metabolic process. This suggests a disruption in lipid metabolism, which is vital for nematode survival and reproduction .

Efficacy Against Nematodes

This compound has been extensively tested in various settings, demonstrating its effectiveness as a nematicide:

- Field Trials : In multi-year field studies, this compound significantly reduced populations of M. incognita and B. longicaudatus. For example, treatments resulted in a notable decrease in the reproductive factor (Rf) of M. incognita, indicating reduced nematode reproduction .

- Greenhouse Studies : Greenhouse evaluations have shown that this compound can effectively lower nematode population densities across multiple rates and application methods. One study reported a reduction in M. incognita population density by up to 90% under controlled conditions .

Impact on Non-Target Organisms

This compound exhibits low toxicity to beneficial organisms, which is crucial for maintaining ecological balance:

- Free-Living Nematodes : Studies indicate that this compound has minimal impact on free-living nematodes and other beneficial soil organisms. This specificity is beneficial as it allows for the control of harmful nematodes while preserving non-target species .

- Compatibility with Microbial Agents : Research has shown that this compound does not adversely affect the attachment rates of beneficial spores from microbial agents like Pasteuria spp., which are used in biological control strategies against nematodes .

Case Studies and Research Findings

The following table summarizes key findings from various studies on this compound:

| Study | Nematode Target | Application Rate | Outcome |

|---|---|---|---|

| Wram & Zasada (2019) | Meloidogyne incognita | 1.1 kg ai/ha | Reduced reproductive factor and population density |

| Becker et al. (2019) | Meloidogyne incognita | Various rates | Significant reduction in root gall index and yield improvement |

| Hajihassani et al. (2019) | Meloidogyne incognita | 2.25 kg ai/ha | Lowered population density and improved crop yield |

| Thoden & Wiles (2019) | Acrobeles buetschii | 5, 50, 250 ppm | Low toxicity observed |

Propriétés

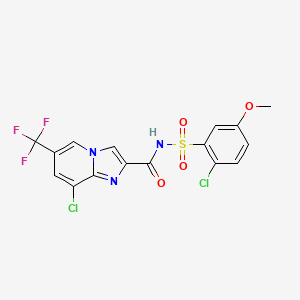

IUPAC Name |

8-chloro-N-(2-chloro-5-methoxyphenyl)sulfonyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2F3N3O4S/c1-28-9-2-3-10(17)13(5-9)29(26,27)23-15(25)12-7-24-6-8(16(19,20)21)4-11(18)14(24)22-12/h2-7H,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCCDUCBMCYSNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)S(=O)(=O)NC(=O)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30894878 | |

| Record name | Fluazaindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254304-22-7 | |

| Record name | Fluazaindolizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254304-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluazaindolizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254304227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluazaindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DPX-Q8U80 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUAZAINDOLIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHQ8UEW6ZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does fluazaindolizine affect nematodes?

A1: While its precise biochemical mode of action remains unknown, research suggests that this compound primarily targets the nematode during its sedentary developmental stage within the plant root. [] It significantly inhibits nematode development, particularly the formation of females and offspring production, without exhibiting direct toxicity to infective juveniles. [, ]

Q2: Does this compound kill nematodes immediately upon contact?

A2: Unlike some nematicides with immediate knock-down effects, this compound does not cause instant nematode death. [] Studies show that exposed juveniles might initially remain motile but gradually exhibit toxicological symptoms, including characteristic body postures, and lose mobility and infectivity over 24-48 hours. []

Q3: How does soil temperature affect this compound efficacy?

A4: Soil temperature appears to have a limited impact on the efficacy of this compound. Studies comparing its efficacy at different soil temperatures revealed no significant differences in its activity against M. javanica and M. incognita. [, ] This contrasts with other fluorinated nematicides like fluopyram and fluensulfone, which exhibit greater efficacy at higher soil temperatures. []

Q4: Does this compound affect the hatching of nematode eggs?

A5: Research suggests minimal impact of this compound on nematode egg hatching. Studies on M. incognita and M. hapla found no significant impact on hatching at concentrations up to 50 ppm. []

Q5: What is the impact of this compound on non-target organisms in the soil?

A6: this compound generally exhibits low toxicity towards non-target organisms. Studies indicate minimal impact on free-living nematodes, including beneficial species like bacterivorous, fungivorous, and omnivorous nematodes, at field application rates. [, ] It also shows good biocompatibility with beneficial soil fungi, even at concentrations higher than recommended field rates. []

Q6: How does this compound compare with other nematicides in terms of environmental impact?

A7: Compared to older nematicides, this compound is considered to have a more favorable environmental profile. [] Studies comparing this compound with fumigant nematicides like chloropicrin highlight potential negative impacts of fumigation on soil health, such as increased root-knot nematode damage in subsequent crops, possibly due to disruption of natural soil suppressiveness. [, ]

Q7: Can this compound be used in combination with biological control agents?

A8: Yes, research suggests good compatibility of this compound with certain biological control agents. Studies show that this compound does not negatively impact spore attachment or infection of Meloidogyne spp. by Pasteuria penetrans, a bacterial parasite of root-knot nematodes. [, ]

Q8: Is there information available about the molecular structure, formula, and weight of this compound?

A8: While the provided research papers focus on the biological activity and field efficacy of this compound, specific details regarding its molecular structure, formula, and weight are not explicitly discussed.

Q9: What are the knowledge gaps and future research directions for this compound?

A9: Despite promising results, research on this compound is ongoing. Future investigations should focus on:

- Elucidating the precise biochemical mode of action of this compound to understand its interactions within the nematode and the potential for resistance development. []

- Evaluating long-term effects on soil health and non-target organisms to ensure its sustainability. [, ]

- Optimizing application methods and rates for different crops and environments to maximize efficacy and minimize potential risks. [, ]

- Investigating potential synergistic effects with other control measures, including biological control agents and resistant cultivars. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.